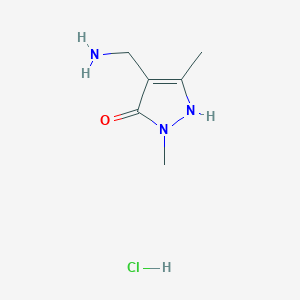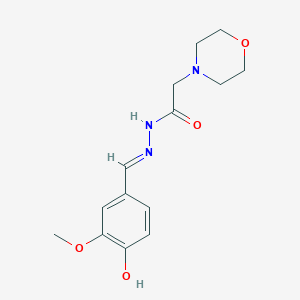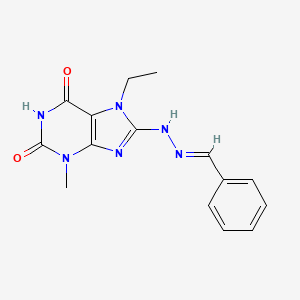
(E)-8-(2-benzylidenehydrazinyl)-7-ethyl-3-methyl-1H-purine-2,6(3H,7H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-8-(2-benzylidenehydrazinyl)-7-ethyl-3-methyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C15H16N6O2 and its molecular weight is 312.333. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Multitarget Drugs for Neurodegenerative Diseases
A study designed water-soluble tricyclic xanthine derivatives, including 8-benzyl-substituted tetrahydropyrazino[2,1-f]purinediones, to act as multitarget drugs for neurodegenerative diseases. These compounds were evaluated for their binding affinity at adenosine receptor subtypes and their ability to inhibit monoamine oxidases (MAO). This research identified potent dual-target-directed A1/A2A adenosine receptor antagonists, with several compounds exhibiting triple-target inhibition, making them promising candidates for treating neurodegenerative diseases by targeting multiple pathways relevant for symptomatic and disease-modifying treatments (Brunschweiger et al., 2014).
Chemical Structure and Geometry
Another study focused on the molecular geometry and structural analysis of benzylamino derivatives of purine-2,6-dione, highlighting the importance of the purine system's fused rings and the conformational characteristics of substituted groups. This detailed structural elucidation contributes to understanding the chemical behavior and potential reactivity of such compounds (Karczmarzyk et al., 1995).
Potential Psychotropic Activity
Further research introduced new 8-aminoalkyl derivatives of purine-2,6-dione with various substituents, exploring their affinity and selectivity for serotonin receptors (5-HT1A, 5-HT2A, and 5-HT7). The study's objective was to design compounds with potential psychotropic activity, offering insights into the structural modifications that impact the interaction with serotonin receptors and the resulting pharmacological effects (Chłoń-Rzepa et al., 2013).
Synthetic Methodologies
The synthesis of 8-substituted 1-benzyl-3-methyl-3,7-dihydro-1H-purine-2,6-diones using thietanyl protection was discussed in a study aiming to overcome challenges in synthesizing purine derivatives with specific substitutions. This research provides valuable methodological insights for the synthesis of purine derivatives, which could be applied in the development of new compounds with therapeutic potential (Khaliullin & Shabalina, 2020).
Properties
IUPAC Name |
8-[(2E)-2-benzylidenehydrazinyl]-7-ethyl-3-methylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N6O2/c1-3-21-11-12(20(2)15(23)18-13(11)22)17-14(21)19-16-9-10-7-5-4-6-8-10/h4-9H,3H2,1-2H3,(H,17,19)(H,18,22,23)/b16-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQCHTNKDENNBPW-CXUHLZMHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(N=C1NN=CC3=CC=CC=C3)N(C(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C2=C(N=C1N/N=C/C3=CC=CC=C3)N(C(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
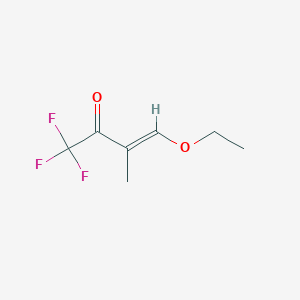
![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)acetamide](/img/structure/B2454561.png)
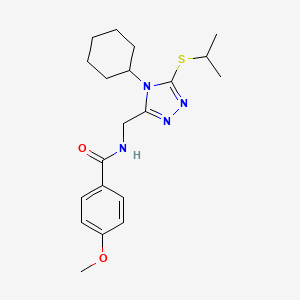
![2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-chlorophenyl)acetamide](/img/structure/B2454564.png)
![5-chloro-1-[(3-chlorophenyl)methyl]-2-oxo-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B2454566.png)


![(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone](/img/structure/B2454569.png)
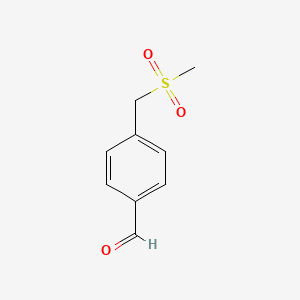
![[(1R,2R)-2-(Dimethylamino)cyclopentyl]methanol;hydrochloride](/img/structure/B2454574.png)
![3-(1-(3-(m-tolyl)propanoyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2454575.png)
